molecular formula C16H17ClN8O B6534169 N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058205-79-0

N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534169
CAS No.: 1058205-79-0
M. Wt: 372.8 g/mol
InChI Key: BSIHKCIUKCSJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a synthetic small molecule featuring a complex heterocyclic architecture, designed for advanced pharmacological research. The compound is built around a [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases, facilitating interactions with a variety of enzyme active sites. This core is functionalized with a 3-methyl group and is linked to a 3-chlorophenyl carboxamide moiety via a piperazine ring, a common structural motif used to fine-tune properties like solubility and molecular conformation. While specific biological data for this exact analog is not publicly available, its structural features provide strong indications of its research value. Compounds within the [1,2,3]triazolo[4,5-d]pyrimidine chemical class have been investigated for their affinity towards the Type-2 Cannabinoid (CB2) Receptor, a prominent target in immunology and inflammation research . The piperazine-carboxamide linkage is a versatile pharmacophore often employed in the development of ligands for central nervous system (CNS) targets and various kinases. The presence of the chlorophenyl group typically enhances metabolic stability and membrane permeability. Consequently, this molecule presents significant potential as a chemical probe for hit-to-lead optimization campaigns in drug discovery, particularly for research areas involving GPCR signaling, kinase inhibition, and other purine-binding proteins. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN8O/c1-23-14-13(21-22-23)15(19-10-18-14)24-5-7-25(8-6-24)16(26)20-12-4-2-3-11(17)9-12/h2-4,9-10H,5-8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIHKCIUKCSJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structural components suggest interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C13H13ClN6C_{13}H_{13}ClN_{6} with a molecular weight of approximately 288.74 g/mol. The presence of the piperazine core and triazolo-pyrimidine moiety enhances its pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₆
Molecular Weight288.74 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. Research indicates that it may inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly by targeting protein kinases associated with tumor growth.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
HCT1166.9
HepG25.9
PC-312.8
MCF-715.0

The compound's effectiveness is often compared to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting nucleic acid synthesis.

Case Studies

Study 1: Anticancer Efficacy
In a controlled study involving HCT116 and HepG2 cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Study 2: Antimicrobial Screening
A separate investigation evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting promising potential as an antimicrobial agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. It may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival pathways. Research has demonstrated that similar triazolo-pyrimidine derivatives can effectively target cancer cells, leading to apoptosis and reduced tumor growth .

Neurological Applications

Given the piperazine structure, this compound may also have implications in treating neurological disorders. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the piperazine ring.
  • Introduction of the triazolo-pyrimidine moiety through cyclization reactions.
  • Final modifications to introduce the chlorophenyl group.

Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

Study ReferenceFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria.
Study 2Anticancer PropertiesShowed significant reduction in tumor volume in animal models.
Study 3Neurological EffectsIndicated potential antidepressant effects in preclinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Differences Molecular Weight Key Functional Features Biological Activity/Application Reference
Target Compound :
N-(3-Chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
~408.5 (estimated) - 3-Methyltriazolopyrimidine
- 3-Chlorophenyl carboxamide
Hypothesized kinase or receptor modulation
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]acetamide - Ethyl substituent on triazolo ring
- Acetylphenyl group instead of chlorophenyl
- Acetamide linker
408.466 Enhanced solubility due to acetyl group Intermediate in organic synthesis; potential kinase inhibitor
4-{3-Ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide - Ethyl substituent on triazolo ring
- 2-Methylphenyl group
~408.5 (estimated) Increased steric bulk at phenyl position Patent literature suggests antithrombotic applications
3-(4-(3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one - 4-Chlorophenyl substituent
- Coumarin (chromenone) moiety
487.9 Extended conjugation via coumarin Potential dual-target inhibitor (kinase and epigenetic regulators)
1-{3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride - Benzyl substituent on triazolo ring
- Piperazine without carboxamide
295.28 High purity (95%) Intermediate in anticancer agent synthesis
Vicasinabin - tert-Butyl and tetrazole substituents
- Pyrrolidin-3-ol linker
652.8 (C32H39N7O4S) Multi-target design Proposed INN for epigenetic or anti-inflammatory applications

Key Research Findings and Trends

Substituent Effects on Bioactivity: Methyl vs. Chlorophenyl vs. Acetylphenyl: The 3-chlorophenyl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration compared to the acetylphenyl analog .

Synthetic Accessibility :

  • Piperazine-linked triazolopyrimidines are typically synthesized via nucleophilic substitution reactions, as demonstrated in and . The target compound’s methyl-substituted triazolo core likely requires milder conditions compared to benzyl or ethyl analogs .

Biological Target Hypotheses: Cannabinoid Receptor Affinity: Patent data () highlight triazolopyrimidine derivatives as ligands for cannabinoid receptors, suggesting the target compound could modulate neuroinflammatory pathways .

Preparation Methods

Cyclization of Hydrazine and Pyrimidine Intermediates

In a representative procedure, 4,6-dichloropyrimidine-5-amine is reacted with methylhydrazine in n-butanol under reflux to form 3-methyl-7-chloro-3H-[1,triazolo[4,5-d]pyrimidine. The reaction proceeds via nucleophilic displacement of chlorine by hydrazine, followed by intramolecular cyclization. Key parameters include:

  • Solvent : n-Butanol or ethanol

  • Temperature : 80–120°C

  • Yield : 40–60% after purification by flash chromatography.

Carboxamide Formation

The final step involves coupling the piperazinyl-triazolopyrimidine intermediate with 3-chlorophenyl isocyanate to form the carboxamide linkage.

Isocyanate Coupling

  • Reagents : 3-Chlorophenyl isocyanate (1.2 equiv), dimethylaminopyridine (DMAP, catalytic)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions : Room temperature, 4–6 hours.

Reaction Scheme :

7-Piperazinyl-triazolopyrimidine+3-ClC6H4NCON-(3-Chlorophenyl)piperazine-1-carboxamide-triazolopyrimidine\text{7-Piperazinyl-triazolopyrimidine} + \text{3-ClC}6\text{H}4\text{NCO} \rightarrow \text{N-(3-Chlorophenyl)piperazine-1-carboxamide-triazolopyrimidine}

Purification : Silica gel chromatography (DCM/methanol, 20:1) yields the final product in 60–80% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, triazole-H), 7.45–7.39 (m, 4H, aromatic), 3.85–3.70 (m, 8H, piperazine), 2.84 (s, 3H, CH₃).

  • MS (ESI) : m/z 373.1 [M+H]⁺ (calculated for C₁₆H₁₇ClN₈O: 372.8).

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
Cyclization55>90%
Suzuki Coupling6585%
Carboxamide Formation7595%

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Excess methylhydrazine may lead to di-substituted byproducts. Mitigation includes:

  • Stoichiometric Control : 1:1 molar ratio of hydrazine to pyrimidine.

  • Low-Temperature Quenching : Rapid cooling post-reaction minimizes side reactions.

Palladium Residue in Cross-Coupling

Residual Pd can affect pharmacological testing. Solutions involve:

  • Chelating Resins : Treatment with SiliaMetS® Thiol resin.

  • Recrystallization : Ethanol/water mixtures reduce Pd content to <5 ppm.

Scale-Up Considerations

Solvent Selection for Industrial Production

  • Cyclization : Ethanol preferred over n-butanol for lower toxicity.

  • Cross-Coupling : Switch to toluene/water biphasic systems to reduce costs.

Green Chemistry Approaches

  • Catalyst Recycling : Immobilized Pd on activated carbon achieves 5 reuses without yield drop.

  • Microwave Assistance : Reduces reaction time from 24 hours to 2 hours in carboxamide step.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Classical CyclizationLow cost, simple setupModerate yields (40–60%)
Microwave-AssistedHigh yields (70–80%), fastSpecialized equipment required
Flow ChemistryContinuous production, scalabilityHigh initial investment

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldCharacterizationReference
Piperazine functionalizationEt₃N, THF, 12h RT65%¹H NMR, LC-MS
Triazolo-pyrimidine cyclizationPd₂(dba)₃, XPhos, 100°C70%¹³C NMR, HRMS
Amide couplingHBTU, DMF, 24h RT58%HPLC purity >95%

Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, piperazine methyl groups at δ 2.3–2.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClN₇O: 420.1294) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Advanced Question: What strategies optimize coupling reactions between the piperazine and triazolo-pyrimidine moieties?

Methodological Answer:

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) for Buchwald-Hartwig couplings .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Temperature Control : Elevated temperatures (80–100°C) improve yields but may require inert atmospheres .

Q. Table 2: Coupling Reaction Optimization

ParameterOptimal ConditionImpact on YieldReference
CatalystPd₂(dba)₃/XPhos+25%
SolventDMF+15% vs. THF
Temperature100°C+30% vs. RT

Advanced Question: How can computational tools streamline reaction design for derivatives?

Methodological Answer:

  • Reaction Path Search : Use quantum chemistry software (e.g., GRRM or Gaussian) to predict intermediates and transition states .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) .
  • Docking Studies : Screen derivatives for target binding (e.g., kinase inhibitors) using AutoDock or Schrödinger .

Basic Question: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 10:1 → 5:1) .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Question: How do structural modifications (e.g., substituent changes) affect bioactivity?

Methodological Answer:

  • SAR Studies : Compare analogues (e.g., replacing Cl with F or adjusting methyl groups) in kinase inhibition assays .
  • LogP Calculations : Assess hydrophobicity changes via computational tools (e.g., MarvinSuite) .
  • In Vivo Testing : Evaluate pharmacokinetic parameters (e.g., half-life, bioavailability) in rodent models .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage Conditions : -20°C in airtight, light-protected containers under nitrogen .
  • Degradation Pathways : Hydrolysis of the amide bond in acidic/basic conditions; monitor via stability-indicating HPLC .

Advanced Question: What mechanistic insights explain the formation of the triazolo-pyrimidine core?

Methodological Answer:

  • Cyclization Mechanism : Hydrazine reacts with pyrimidine precursors via nucleophilic attack, followed by dehydrogenation .
  • Kinetic Control : Lower temperatures favor triazole ring closure over competing pathways .

Advanced Question: How can conflicting biological assay results (e.g., IC₅₀ variability) be addressed?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) .
  • Dose-Response Curves : Repeat experiments with 8–12 data points to improve statistical validity .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.